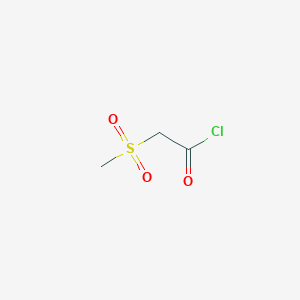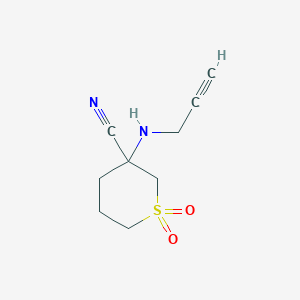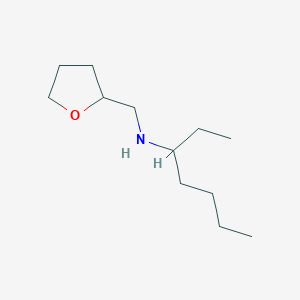
(Methanesulfonyl)acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Methanesulfonyl)acetyl chloride is an organosulfur compound with the chemical formula CH3SO2CH2COCl. It is a colorless to pale yellow liquid with a pungent odor. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Methanesulfonyl)acetyl chloride can be synthesized through several methods. One common method involves the reaction of methanesulfonyl chloride with acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at low temperatures to control the exothermic nature of the process .
Industrial Production Methods
Industrial production of this compound often involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. This method is preferred due to its efficiency and the availability of raw materials .
Analyse Des Réactions Chimiques
Types of Reactions
(Methanesulfonyl)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: It reacts with nucleophiles such as alcohols and amines to form methanesulfonates and sulfonamides, respectively.
Elimination: It can undergo elimination reactions to form sulfene, a highly reactive intermediate.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like pyridine and triethylamine, which facilitate the formation of methanesulfonates and sulfonamides . The reactions are typically carried out in solvents such as dichloromethane (DCM) at room temperature or under cooling conditions .
Major Products Formed
The major products formed from reactions involving this compound include methanesulfonates, sulfonamides, and sulfene derivatives .
Applications De Recherche Scientifique
(Methanesulfonyl)acetyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (Methanesulfonyl)acetyl chloride involves its role as an electrophile. It reacts with nucleophiles, such as alcohols and amines, to form covalent bonds. This reaction mechanism is crucial in the formation of methanesulfonates and sulfonamides, which are important intermediates in various chemical syntheses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: Similar to (Methanesulfonyl)acetyl chloride, it is used to introduce the methanesulfonyl group into molecules.
Tosyl chloride: Another sulfonyl chloride used in organic synthesis.
Uniqueness
This compound is unique due to its dual functional groups, which allow it to participate in a wider range of chemical reactions compared to methanesulfonyl chloride or tosyl chloride. This makes it a valuable reagent in the synthesis of complex organic molecules .
Propriétés
IUPAC Name |
2-methylsulfonylacetyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO3S/c1-8(6,7)2-3(4)5/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJXMQAMBLLVJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80612029 |
Source


|
| Record name | (Methanesulfonyl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80612029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56841-99-7 |
Source


|
| Record name | (Methanesulfonyl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80612029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(Cyclopropylmethyl)(ethyl)amino]methyl}benzoic acid](/img/structure/B7894025.png)
![Methyl 2-[(2-fluorophenyl)methoxy]acetate](/img/structure/B7894026.png)
![2-[(2-Fluorophenyl)methoxy]acetic acid](/img/structure/B7894029.png)






![2-[1-(Propane-1-sulfonyl)piperidin-4-yl]ethan-1-amine](/img/structure/B7894083.png)


